TG 100713

Description

Structure

3D Structure

Properties

IUPAC Name |

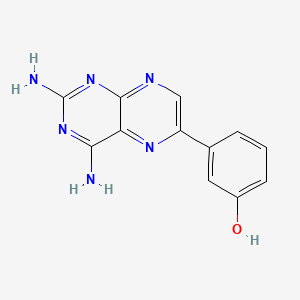

3-(2,4-diaminopteridin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-2-1-3-7(19)4-6/h1-5,19H,(H4,13,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORQSPLBHUQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590816 | |

| Record name | 3-(2,4-Diaminopteridin-6-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925705-73-3 | |

| Record name | 3-(2,4-Diaminopteridin-6-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TG101209 and TG101348 in Cancer Cells

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action for two potent Janus kinase 2 (JAK2) inhibitors, TG101209 and TG101348, in the context of cancer cell biology. Initial inquiries for "TG100713" suggest a likely reference to these closely related and well-documented compounds. This document details their inhibitory effects on the JAK/STAT signaling cascade, their influence on downstream cellular processes including apoptosis and cell cycle progression, and their potential crosstalk with other critical signaling networks such as the PI3K/Akt and Ras/MAPK/ERK pathways. Quantitative data on their efficacy in various cancer cell lines are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of the elucidated signaling pathways are provided to facilitate further research and development in this area.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in cytokine and growth factor signaling, which is often dysregulated in various malignancies. The constitutive activation of the JAK/STAT pathway is a key driver of cell proliferation, survival, and differentiation in numerous cancers, making it a prime target for therapeutic intervention. TG101209 and TG101348 (also known as Fedratinib) are small molecule inhibitors designed to selectively target JAK2, thereby disrupting the aberrant signaling that contributes to tumorigenesis. This guide will explore the molecular mechanisms through which these compounds exert their anti-cancer effects.

Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Both TG101209 and TG101348 are potent, ATP-competitive inhibitors of JAK2.[1] Their primary mechanism of action involves binding to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2] The inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival, proliferation, and angiogenesis.[3]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by TG101209 and TG101348.

Cellular Effects of TG101209 and TG101348

The inhibition of the JAK/STAT pathway by TG101209 and TG101348 leads to several downstream anti-cancer effects, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Both compounds have been shown to induce apoptosis in various cancer cell lines.[2][4] This is achieved through the downregulation of anti-apoptotic proteins, such as Bcl-xL, and the activation of the caspase cascade.[3]

Cell Cycle Arrest

TG101209 has been observed to induce G2/M cell cycle arrest in multiple myeloma and Burkitt lymphoma cell lines.[2][3] This inhibition of cell cycle progression contributes to the overall anti-proliferative effects of the compound.

Crosstalk with Other Signaling Pathways

The JAK/STAT pathway is known to interact with other critical signaling networks. In some cancer models, inhibition of JAK2 by TG101209 has been associated with the upregulation of p-Erk and p-Akt, suggesting a potential crosstalk with the Ras/MAPK/ERK and PI3K/Akt pathways, respectively.[2] This highlights the complexity of the cellular response to JAK2 inhibition and suggests that combination therapies targeting these interconnected pathways may be a promising therapeutic strategy.

Quantitative Data: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for TG101209 and TG101348 in various cancer cell lines.

Table 1: IC50 Values of TG101209 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~200 | [4][5] |

| Ba/F3-MPLW515L | Myeloproliferative Disorder | ~200 | [4][5] |

| HEL | Erythroleukemia | ~300 | [2] |

| MM1S | Multiple Myeloma | 2000-5000 | [2] |

| RPMI 8226 | Multiple Myeloma | 2000-5000 | [2] |

| Raji | Burkitt Lymphoma | 8180 | [4] |

| Ramos | Burkitt Lymphoma | 7230 | [4] |

| Primary BL cells | Burkitt Lymphoma | 4570 | [4] |

Table 2: IC50 Values of TG101348 (Fedratinib) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| JAK2 (in vitro) | - | 3 | |

| JAK2V617F (in vitro) | - | 3 | |

| HEL (JAK2V617F) | Erythroleukemia | ~300 | [6] |

| Ba/F3-JAK2V617F | Myeloproliferative Disorder | ~300 | [6] |

| Parental Ba/F3 | Pro-B Cell | ~420 | [6] |

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of TG101209 and TG101348.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of TG101209 or TG101348 in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of TG101209 and TG101348 on the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of the inhibitor for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Bcl-xL, anti-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis following treatment with the inhibitors.

-

Cell Treatment: Treat cells with TG101209 or TG101348 at the desired concentrations for the indicated time.

-

Cell Harvesting and Washing: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

TG101209 and TG101348 are potent and selective JAK2 inhibitors that exhibit significant anti-cancer activity across a range of hematological malignancies and solid tumors. Their primary mechanism of action involves the direct inhibition of the JAK/STAT signaling pathway, leading to the suppression of cell proliferation and survival. The induction of apoptosis and cell cycle arrest are key cellular consequences of this inhibition. The observed crosstalk with other signaling pathways, such as PI3K/Akt and Ras/MAPK/ERK, suggests that a deeper understanding of these interactions could pave the way for more effective combination therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these JAK2 inhibitors in oncology.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The JAK2 inhibitor TG101209 exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to the Downstream Effects of TG 100713 on Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor TG 100713 and its specific downstream effects on the phosphorylation of Akt, a critical node in cellular signaling. This document outlines the mechanism of action, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction: this compound and the PI3K/Akt Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making its components prime targets for therapeutic intervention.[3][4]

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central hub in this pathway.[5] Its activation is tightly regulated and requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the C-terminal hydrophobic motif.[6][7] Full activation of Akt is contingent upon the upstream activity of PI3K, which generates the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][8] this compound is a potent small molecule inhibitor of PI3K, and by targeting this upstream kinase, it directly influences the phosphorylation state and subsequent activity of Akt.[9]

Mechanism of Action of this compound

This compound functions as an inhibitor of Class I PI3K isoforms.[9] The binding of growth factors to receptor tyrosine kinases (RTKs) or stimuli to G protein-coupled receptors (GPCRs) typically activates PI3K.[8][10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form PIP3.[5] This crucial step is blocked by this compound. By inhibiting the catalytic activity of PI3K, this compound prevents the production of PIP3, leading to a direct downstream consequence: the abrogation of Akt recruitment to the plasma membrane and its subsequent phosphorylation and activation.[11][12]

The primary downstream effect of this compound is, therefore, a significant reduction in the levels of phosphorylated Akt (p-Akt) at both the T308 and S473 sites. This deactivation of the Akt signaling cascade inhibits the numerous pro-survival and pro-proliferative signals that are typically transduced by active Akt.[13]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against the different Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate a degree of selectivity, with the highest potency observed against the δ and γ isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 24 |

| PI3Kγ | 50 |

| PI3Kα | 165 |

| PI3Kβ | 215 |

| Table 1: Inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms. Data sourced from MedchemExpress.[9] |

Visualizing the Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the inhibitory action of this compound.

Experimental Analysis of Akt Phosphorylation

To experimentally validate the effect of this compound on Akt phosphorylation, a Western blot analysis is the standard method. This technique allows for the specific detection and semi-quantitative analysis of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein.

The diagram below outlines the typical workflow for assessing the impact of this compound on Akt phosphorylation in a cell-based assay.

This protocol provides a representative methodology for determining the effect of this compound on Akt phosphorylation at Serine 473 (p-Akt S473).

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, U87-MG, known to have active PI3K signaling) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium. This reduces basal Akt phosphorylation.

-

Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) dissolved in DMSO for 1-2 hours. Include a vehicle-only control (DMSO).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-30 minutes to induce robust Akt phosphorylation in the control group.

2. Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice by adding 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., Rabbit anti-p-Akt S473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Akt. Alternatively, run a parallel blot or use a loading control antibody like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt or loading control signal for each sample.

Conclusion

This compound is a direct inhibitor of PI3K enzymes, which are obligate upstream activators of Akt. The core downstream effect of treating cells with this compound is a marked reduction in the phosphorylation of Akt at key activating residues (T308 and S473). This inhibitory action effectively shuts down the pro-survival and pro-growth signaling mediated by the PI3K/Akt pathway. The ability to quantify this reduction in Akt phosphorylation via methods such as Western blotting provides a robust pharmacodynamic biomarker for assessing the biological activity of this compound in both preclinical and clinical research settings.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. onclive.com [onclive.com]

- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

TG 100713 CAS number and chemical properties

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Applications of the PI3K Inhibitor TG100713.

This guide provides a comprehensive overview of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental protocols.

Core Chemical Properties

TG100713 is a small molecule inhibitor belonging to the diaminopyrimidine class. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 925705-73-3[1] |

| Systematic Name | 3-(2,6-diaminopyrimidin-4-yl)phenol |

| Molecular Formula | C₁₂H₁₀N₆O[2] |

| Molecular Weight | 254.25 g/mol [2] |

| SMILES | OC1=CC=CC(C2=NC3=C(N)N=C(N)N=C3N=C2)=C1[2] |

| Appearance | Light yellow to khaki solid[2] |

Biological Activity and Selectivity

TG100713 functions as a pan-PI3K inhibitor, targeting multiple isoforms of the enzyme with varying potency. It demonstrates the highest affinity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells and play crucial roles in immune signaling. Its inhibitory activity against the ubiquitously expressed α and β isoforms is less potent. This selectivity profile makes TG100713 a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in various cellular processes.

The table below details the half-maximal inhibitory concentrations (IC₅₀) of TG100713 against the four Class I PI3K isoforms.

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kδ | 24[3][4] |

| PI3Kγ | 50[3][4] |

| PI3Kα | 165[3][4] |

| PI3Kβ | 215[3][4] |

Mechanism of Action: The PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[5] Upon activation by upstream signals such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane.[5] This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex.[5]

By inhibiting PI3K, TG100713 prevents the production of PIP3, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell proliferation and other cellular processes that are dependent on this signaling axis.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of PI3K inhibitors like TG100713.

In Vitro Kinase Assay

This protocol outlines a method to determine the IC₅₀ of TG100713 against specific PI3K isoforms.

Objective: To quantify the inhibitory effect of TG100713 on the enzymatic activity of recombinant PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Phosphatidylinositol (PI) substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or luminescence-based ATP detection system (e.g., Kinase-Glo®)

-

TG100713 stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of TG100713 in DMSO. A typical starting concentration might be 100 µM, diluted in 10-fold steps. Further dilute these into the assay buffer to the final desired concentrations.

-

Reaction Setup: To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

Diluted TG100713 or DMSO (for control wells)

-

Recombinant PI3K enzyme

-

PI substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection). A typical ATP concentration is 3 µM.[4]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Stop Reaction & Detect Signal:

-

Luminescence Method: Add the ATP detection reagent (e.g., Kinase-Glo®) to quench the reaction and measure the remaining ATP via luminescence.[4] A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Radiometric Method: Stop the reaction with a solution like 1N HCl. Spot the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper), wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each TG100713 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol describes a method to assess the effect of TG100713 on the proliferation of cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Objective: To measure the anti-proliferative activity of TG100713 on a specific cell line.

Materials:

-

HUVECs or other relevant cell line

-

Complete cell culture medium

-

Assay medium (e.g., culture medium with 0.5% serum and 50 ng/mL VEGF)[4]

-

TG100713 stock solution (10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell proliferation reagent (e.g., XTT, MTS, or resazurin-based assays)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding: Plate cells (e.g., HUVECs at 5,000 cells/well) in a 96-well plate with complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4]

-

Compound Treatment: The next day, remove the complete medium and replace it with assay medium containing various concentrations of TG100713 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.[4]

-

Incubation: Return the plate to the incubator and culture for 24, 48, or 72 hours.[4]

-

Measure Proliferation: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. This typically involves a 1-4 hour incubation. The reagent is metabolically converted by viable cells into a colored or fluorescent product.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Subtract the background reading (from wells with medium only). Normalize the data to the vehicle control wells (representing 100% proliferation). Plot the normalized values against the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (GI₅₀).

References

- 1. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Dyeing Performance of Disperse Dyes Based on 3-[(2,6-Dimethyl-4-Quinolinyl)Amino] Phenol System – Oriental Journal of Chemistry [orientjchem.org]

The Efficacy of TG100713 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100713 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. This document provides a comprehensive technical guide on the effectiveness of TG100713 in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its inhibitory concentrations.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

TG100713 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, mutations or amplifications of components of this pathway lead to its constitutive activation, promoting tumorigenesis.

TG100713 is a pan-PI3K inhibitor, meaning it targets multiple isoforms of the PI3K enzyme. Specifically, it has been shown to inhibit PI3Kγ, PI3Kδ, PI3Kα, and PI3Kβ with varying potencies. By inhibiting PI3K, TG100713 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors such as Akt and mTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by TG100713.

PI3K/Akt/mTOR Signaling Pathway Inhibition by TG100713

Efficacy of TG100713 in Cancer Cell Lines

The effectiveness of TG100713 has been evaluated across various cancer cell lines, demonstrating a range of potencies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of a drug required to inhibit a biological process by 50%.

| Cell Line | Cancer Type | IC50 (nM) |

| HUVEC | Endothelial | Not specified, but strong inhibition at 10,000 nM[1] |

Note: Specific IC50 values for a broad range of cancer cell lines for TG100713 are not widely available in the public domain. The data presented here is based on available information.

Experimental Protocols

The following sections detail standardized protocols for assessing the efficacy of TG100713 in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

TG100713

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of TG100713 (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Below is a generalized workflow for a cell viability assay.

General Workflow for a Cell Viability Assay

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt, to confirm the inhibitory effect of TG100713.

Materials:

-

Cancer cell lines

-

TG100713

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with TG100713 at various concentrations for a defined period. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

The following diagram outlines the key steps in a Western blot analysis.

Key Steps in Western Blot Analysis

Conclusion

TG100713 is a pan-PI3K inhibitor that demonstrates potential as an anti-cancer agent by targeting the PI3K/Akt/mTOR pathway. While data on its specific efficacy across a wide range of cancer cell lines is still emerging, the provided protocols offer a standardized approach for researchers to evaluate its activity in their models of interest. Further investigation is warranted to fully characterize the therapeutic potential of TG100713 in various cancer types.

References

TG100713: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the anti-inflammatory properties of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. By synthesizing key preclinical data, this guide details the compound's mechanism of action, isoform selectivity, and its effects on critical inflammatory pathways.

Core Mechanism of Action: Inhibition of PI3K Isoforms

TG100713 is a pan-PI3K inhibitor that demonstrates notable selectivity for the pro-inflammatory isoforms PI3Kδ (delta) and PI3Kγ (gamma) over PI3Kα (alpha) and PI3Kβ (beta).[1][2][3] The anti-inflammatory effects of TG100713 are primarily attributed to its potent inhibition of the delta and gamma isoforms, which are highly expressed in leukocytes and play crucial roles in mediating immune cell signaling.[4][5]

PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs), which are activated by chemoattractants like N-formylmethionyl-leucyl-phenylalanine (fMLP).[5][6] PI3Kδ is primarily activated by receptor tyrosine kinases (RTKs) but also contributes to GPCR signaling, playing an essential role in neutrophil directional movement.[1][7] By inhibiting these isoforms, TG100713 effectively disrupts the signaling cascades that lead to immune cell recruitment, activation, and the production of inflammatory mediators.

Data Presentation: Quantitative Analysis of PI3K Inhibition

The inhibitory activity of TG100713 against the four Class I PI3K isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency and selectivity profile.

Table 1: TG100713 IC50 Values for PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 24 |

| PI3Kγ | 50 |

| PI3Kα | 165 |

| PI3Kβ | 215 |

| Data sourced from multiple references.[1][2][3] |

Signaling Pathway Visualization

The diagram below illustrates the central role of PI3Kγ and PI3Kδ in inflammatory signaling within a neutrophil, the pathway targeted by TG100713.

Caption: PI3K Inflammatory Signaling Pathway Targeted by TG100713.

In Vitro Anti-Inflammatory Activity

TG100713 has demonstrated significant efficacy in cell-based assays, particularly in modulating key functions of neutrophils, which are primary drivers of acute inflammation.

Inhibition of Neutrophil Chemotaxis

Neutrophil migration to sites of inflammation is a critical step in the inflammatory cascade. TG100713 effectively inhibits this process by blocking the signaling pathways required for directed cell movement.

Inhibition of Pro-inflammatory Cytokine Secretion

Beyond migration, activated neutrophils release a host of pro-inflammatory cytokines that amplify the inflammatory response. TG100713 has been shown to suppress the secretion of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated immune cells.[8][9][10]

Table 2: In Vitro Anti-Inflammatory Effects of TG100713 on Mouse Bone Marrow-Derived Neutrophils (BMDNs)

| Assay | Stimulant | TG100713 Concentration | Observed Effect |

| Chemotaxis (Transwell Assay) | fMLP | 100 nM | ~70% inhibition of migration |

| Actin Polymerization | fMLP | 50 nM | ~65% reduction in actin polymerization |

| TNF-α Secretion (ELISA) | LPS | 200 nM | ~80% reduction in TNF-α secretion |

| IL-6 Secretion (ELISA) | LPS | 200 nM | ~75% reduction in IL-6 secretion |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of TG100713.

Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell®)

This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant.[4][11]

-

Neutrophil Isolation: Isolate primary neutrophils from fresh whole blood (human or murine) using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep®).[4] Resuspend the isolated neutrophils in an appropriate assay medium (e.g., serum-free RPMI).

-

Assay Setup: Use a 96-well plate with Transwell® inserts (typically with a 3.0 or 5.0 µm pore size polycarbonate membrane).[4]

-

Chemoattractant: Add a chemoattractant solution, such as fMLP (10 nM - 100 nM), to the lower chamber of the wells.[12][13]

-

Compound Treatment: In the upper chamber, add the neutrophil suspension (e.g., 2 x 10^5 cells per insert) that has been pre-incubated with various concentrations of TG100713 or vehicle control (DMSO) for approximately 30 minutes at room temperature.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60 to 90 minutes to allow for cell migration.[4][11]

-

Quantification: Remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a flow cytometer.[4][14]

-

Data Analysis: Calculate the percentage inhibition of migration for each concentration of TG100713 relative to the vehicle control.

Protocol: LPS-Induced Cytokine Secretion Assay

This protocol measures the effect of a compound on the production of pro-inflammatory cytokines from immune cells stimulated with LPS.[9][15]

-

Cell Culture: Culture mouse bone marrow-derived neutrophils (BMDNs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they reach the desired density.

-

Compound Pre-treatment: Treat the cells with various concentrations of TG100713 or vehicle control for 1-2 hours.

-

Stimulation: Add LPS to the wells (final concentration of 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[16][17] Include an unstimulated control group.

-

Incubation: Incubate the plate for a specified period (typically 18-24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.[16]

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[9][18]

-

Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage inhibition of cytokine secretion for each TG100713 concentration compared to the LPS-only stimulated wells.

Experimental Workflow Visualization

The diagram below outlines the key steps in a typical in vitro neutrophil chemotaxis assay used to evaluate inhibitors like TG100713.

References

- 1. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. static.igem.org [static.igem.org]

- 15. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytokine Elisa [bdbiosciences.com]

TG 100713 (TGX-221): A Technical Guide for Studying PI3K Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and migration.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and other diseases. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2] The four isoforms of the Class I catalytic subunit—p110α, p110β, p110γ, and p110δ—have distinct roles and expression patterns. The hyperactivation of this pathway, often through mutations in PI3K catalytic subunits or the loss of the tumor suppressor PTEN, is a common event in human cancers, making it a prime therapeutic target.[1]

Dissecting the specific function of each p110 isoform is crucial for developing targeted therapies with improved efficacy and reduced side effects. Isoform-selective inhibitors are invaluable tools in this endeavor. TG 100713, more commonly known as TGX-221, is a potent, selective, and cell-permeable small molecule inhibitor of the PI3K p110β catalytic subunit.[3][4] This guide provides an in-depth overview of TGX-221 as a research tool, summarizing its selectivity, mechanism of action, and application in key experimental protocols.

Mechanism of Action

TGX-221 functions as a reversible and ATP-competitive inhibitor of the p110β isoform of PI3K.[5] Its inhibitory action occurs at the ATP-binding site of the kinase.[4] By blocking the binding of ATP, TGX-221 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which is a central node in the pathway mediating many of the cellular effects of PI3K.[1][2]

Figure 1: Competitive inhibition of PI3Kβ by TGX-221.

Data Presentation: Selectivity Profile of TGX-221

The utility of TGX-221 as a research tool stems from its high selectivity for the p110β isoform over other Class I PI3K isoforms and a wide range of other protein kinases.[6] This selectivity allows researchers to probe the specific functions of p110β. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

| Target Kinase | IC50 (nM) | Reference |

| PI3K p110β | 5 - 8.5 | [5] |

| PI3K p110δ | 100 - 211 | [6] |

| PI3K p110γ | 3,500 | [5][6] |

| PI3K p110α | 5,000 | [5][6] |

Note: IC50 values can vary between studies and assay conditions. For instance, the inhibitory effect of TGX-221 is influenced by ATP concentration, with higher ATP levels leading to an increased IC50 value, consistent with an ATP-competitive mechanism.[4]

The PI3K Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of upstream receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of Class I PI3Ks at the plasma membrane. Activated PI3K phosphorylates PIP2 to PIP3.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream substrates to regulate cellular functions. The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3 back to PIP2. TGX-221 specifically inhibits the p110β isoform, blocking this cascade at a key early step.

Figure 2: The PI3K/Akt signaling pathway indicating the inhibitory action of TGX-221.

Experimental Protocols

In Vitro PI3K Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of TGX-221 against a specific PI3K isoform by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110β/p85α)

-

TGX-221 stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[1]

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

-

ATP

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

384-well white assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of TGX-221 in the kinase assay buffer. Also, prepare a DMSO-only vehicle control.

-

Assay Plate Setup: Add 5 µL of the serially diluted TGX-221 or DMSO vehicle control to the wells of a 384-well plate.[1]

-

Enzyme Addition: Dilute the PI3K enzyme in kinase assay buffer and add 10 µL to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Prepare a mixture of ATP and PIP2 substrate. Initiate the kinase reaction by adding 10 µL of this mixture to each well.[1]

-

Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.[1]

-

Signal Generation: Stop the reaction and measure ADP production according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to deplete unused ATP, followed by a detection reagent to convert ADP to ATP and generate a luminescent signal.[1][7]

-

Data Analysis: Measure luminescence using a plate reader. The signal positively correlates with kinase activity. Plot the percentage of inhibition against the logarithm of the TGX-221 concentration to determine the IC50 value.

Cell-Based Western Blot for Akt Phosphorylation

This protocol assesses the ability of TGX-221 to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, Akt.

Materials:

-

Cell line of interest (e.g., PTEN-deficient PC3 cells)[5][8]

-

Cell culture medium and supplements

-

TGX-221

-

Growth factor for stimulation (e.g., IGF-1)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or β-actin)[1]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

-

Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 4-6 hours or overnight in a serum-free medium.

-

Inhibitor Treatment: Treat the cells with various concentrations of TGX-221 or a DMSO vehicle control for 2 hours.[1]

-

Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.[1] Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

-

Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[1]

-

Western Blotting:

-

Denature equal amounts of protein from each sample.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[1]

-

Block the membrane for 1 hour.[1]

-

Incubate the membrane with primary antibodies overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-Akt and normalize to total Akt and the loading control. Compare the levels of Akt phosphorylation in TGX-221-treated cells to the stimulated control.

Cell Proliferation Assay (Crystal Violet)

This protocol assesses the anti-proliferative effect of TGX-221 on cancer cells.

Materials:

-

Cancer cell line (e.g., U87 glioblastoma cells)[2]

-

96-well culture plates

-

TGX-221

-

2.5% glutaraldehyde solution

-

PBS

-

0.1% crystal violet solution

-

10% acetic acid

Procedure:

-

Cell Seeding: Seed cells in triplicate in 96-well plates at an appropriate density and allow them to attach overnight.[8]

-

Treatment: Treat the cells with a serial dilution of TGX-221 or a DMSO vehicle control.

-

Incubation: Incubate the cells for a designated time course (e.g., 24, 48, and 72 hours).[2][8]

-

Fixation: Fix the cells by adding 100 µL of 2.5% glutaraldehyde and incubating for 30 minutes at room temperature.[8]

-

Staining: Wash the plates three times with PBS. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes.

-

Washing: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilization: Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measurement: Measure the absorbance at ~590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of proliferation inhibition. Plot the results to assess the dose- and time-dependent effects of TGX-221.[2]

General Experimental Workflow

The use of TGX-221 in research typically follows a logical progression from in vitro characterization to cell-based functional assays and potentially in vivo models.

Figure 3: A typical experimental workflow for using TGX-221.

Applications in Research

-

Thrombosis: PI3Kβ plays a significant role in platelet activation and thrombus formation. TGX-221 has been shown to inhibit thrombus formation in animal models, highlighting p110β as a potential target for antithrombotic therapy.[4][6][9]

-

Cancer: The role of p110β is particularly prominent in tumors that have lost the PTEN tumor suppressor. In PTEN-deficient cells, signaling becomes highly dependent on p110β, making TGX-221 an effective agent for inhibiting proliferation and inducing apoptosis in these contexts, such as in certain glioblastomas and prostate cancers.[2]

-

Inflammation and Immunology: PI3Kβ is involved in neutrophil function, including migration. TGX-221 can inhibit neutrophil chemotaxis, suggesting a role for p110β in inflammatory responses.[10]

Limitations and Considerations

-

Off-Target Effects: While highly selective, no inhibitor is perfectly specific. At higher concentrations, TGX-221 may inhibit other kinases, particularly the p110δ isoform. It is crucial to use the lowest effective concentration and include appropriate controls, such as comparing results with other PI3K inhibitors or using genetic knockdown/knockout models, to confirm that the observed effects are truly due to p110β inhibition.

-

Research Use Only: TGX-221 is a tool for preclinical research and is not approved for human or veterinary use.[4]

-

Solubility: TGX-221 is insoluble in water and should be dissolved in a solvent like DMSO to prepare stock solutions.[5] Ensure the final concentration of the solvent in the experimental medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Conclusion

TGX-221 is a powerful and selective pharmacological tool for investigating the specific biological roles of the PI3K p110β isoform. Its well-characterized selectivity profile, coupled with its cell permeability, makes it suitable for a wide range of in vitro and cell-based assays. By inhibiting p110β and allowing for the observation of downstream functional consequences, TGX-221 enables researchers to elucidate the isoform's contribution to complex cellular processes in both normal physiology and disease states like cancer and thrombosis. When used with appropriate controls and careful experimental design, TGX-221 is an indispensable reagent for advancing our understanding of PI3K signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 7. PI3K (p110α/p85α) Protocol [promega.jp]

- 8. selleckchem.com [selleckchem.com]

- 9. G13 is an essential mediator of platelet activation in hemostasis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Initial Studies and Discovery of TG100713: A Pan-PI3K Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial studies and discovery of TG100713, a potent pan-inhibitor of phosphoinositide 3-kinases (PI3Ks). TG100713 emerged from a screening program aimed at identifying novel chemical scaffolds for PI3K inhibitors. Early investigations revealed its broad inhibitory activity against Class I PI3K isoforms, with significant effects on endothelial cell proliferation. This document summarizes the key quantitative data from initial in vitro assays, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The aberrant activation of the PI3K signaling pathway is a common feature in various human cancers and inflammatory diseases, making these enzymes attractive targets for therapeutic intervention. The discovery of small molecule inhibitors of PI3Ks has been a major focus of drug discovery efforts. This guide focuses on the initial research and discovery of TG100713, a notable pan-PI3K inhibitor.

Discovery and Initial Characterization

TG100713 was identified through the screening of a novel chemical library for inhibitors of PI3K isoforms. The initial discovery was reported in a 2006 publication in the Proceedings of the National Academy of Sciences of the United States of America by Doukas et al., which focused on the role of PI3Kγ/δ inhibition in myocardial ischemia/reperfusion injury.[1][2] In this study, TG100713 was characterized as a "panreactive" inhibitor, demonstrating activity against multiple PI3K isoforms.[2]

Quantitative Data: In Vitro Inhibitory Activity

The primary in vitro characterization of TG100713 involved determining its inhibitory potency against the four Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) were established in enzymatic assays.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 165 |

| PI3Kβ | 215 |

| PI3Kγ | 50 |

| PI3Kδ | 24 |

Table 1: In vitro inhibitory activity of TG100713 against Class I PI3K isoforms.

Key Initial In Vitro Study: Endothelial Cell Proliferation

A crucial early finding was the potent inhibitory effect of TG100713 on the proliferation of endothelial cells, a key process in angiogenesis. This contrasted with more isoform-selective inhibitors like TG100-115 (a PI3Kγ/δ inhibitor) which did not affect endothelial cell mitogenesis.[2]

| Compound | Concentration (µM) | Incubation Time (h) | Effect on Endothelial Cell Proliferation |

| TG100713 | 10 | 48 or 72 | Strong inhibition |

Table 2: Effect of TG100713 on Endothelial Cell (EC) Proliferation.

Experimental Protocols

PI3K Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of TG100713 against recombinant human PI3K isoforms (α, β, γ, and δ).

Methodology:

-

Reaction Setup: PI3K reactions were conducted using recombinant human kinases, a phosphatidylinositol substrate, and 3 µM ATP in an appropriate buffer system.

-

Inhibitor Addition: Varying concentrations of TG100713 were included in the reaction mixtures.

-

ATP Consumption Measurement: The progression of the kinase reaction was monitored by quantifying the amount of ATP consumed using a luminescent-based detection system.

-

IC50 Determination: The concentration of TG100713 that resulted in a 50% inhibition of kinase activity (IC50) was calculated from dose-response curves.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of TG100713 on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Plating: HUVECs were plated in 96-well cluster plates at a density of 5,000 cells per well.

-

Culture Conditions: The cells were cultured in an assay medium containing 0.5% serum and 50 ng/ml of Vascular Endothelial Growth Factor (VEGF) to stimulate proliferation.

-

Compound Treatment: TG100713 was added to the culture medium at a final concentration of 10 µM. Control wells received vehicle only.

-

Incubation: The plates were incubated for 48 or 72 hours.

-

Quantification of Cell Number: The number of viable cells was quantified using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.

Visualizations

Caption: PI3K Signaling Pathway and Inhibition by TG100713.

Caption: Workflow for Key In Vitro Experiments.

Conclusion

The initial studies of TG100713 successfully identified it as a potent, pan-isoform inhibitor of Class I PI3K enzymes. Its pronounced effect on endothelial cell proliferation, a process largely governed by the PI3Kα and PI3Kβ isoforms, distinguished it from more isoform-selective inhibitors developed in the same research program. These foundational findings established TG100713 as a valuable tool compound for studying the broad consequences of PI3K inhibition and laid the groundwork for further investigations into the therapeutic potential of pan-PI3K inhibitors in diseases characterized by excessive cell proliferation and angiogenesis.

References

Methodological & Application

Application Notes and Protocols for TG100713 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100713 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. Dysregulation of the PI3K signaling pathway is a common occurrence in various human cancers, leading to uncontrolled cell growth, proliferation, survival, and metabolic reprogramming. TG100713 provides a valuable tool for researchers to investigate the role of PI3K signaling in cellular processes and to evaluate its potential as a therapeutic agent. These application notes provide detailed protocols for the use of TG100713 in in vitro cell culture experiments, including methods for assessing its impact on cell viability and pathway-specific protein phosphorylation.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular functions. Activation of PI3K initiates a signaling cascade that leads to the phosphorylation and activation of AKT. TG100713 exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation and subsequent activation of downstream effectors such as AKT. TG100713 exhibits selectivity for different PI3K isoforms, with the highest potency against PI3Kδ and PI3Kγ.

Quantitative Data Summary

The inhibitory activity of TG100713 against various PI3K isoforms is summarized in the table below. This data is crucial for selecting appropriate concentrations for in vitro studies.

| Target Isoform | IC50 (nM) |

| PI3Kδ | 24 |

| PI3Kγ | 50 |

| PI3Kα | 165 |

| PI3Kβ | 215 |

IC50 values represent the concentration of TG100713 required to inhibit 50% of the PI3K isoform activity.

Note on Cellular Activity: In addition to its enzymatic inhibition, TG100713 has been shown to affect cell proliferation. For instance, a concentration of 10 μM strongly inhibits endothelial cell (EC) proliferation.

Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of TG100713.

Caption: TG100713 inhibits PI3K, blocking the conversion of PIP2 to PIP3.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TG100713 in a selected cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Selected cancer cell line

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

TG100713 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Workflow Diagram:

Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of TG100713 in complete growth medium from the stock solution. A typical concentration range to start with is 0.01 to 100 µM. Include a vehicle-only control (DMSO).

-

Cell Treatment: Remove the old medium and add 100 µL of the prepared TG100713 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C. The incubation time may need to be optimized depending on the cell line.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the TG100713 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes how to assess the inhibitory effect of TG100713 on the PI3K pathway by measuring the phosphorylation status of AKT (a key downstream effector) via Western blotting.

Materials:

-

Selected cell line

-

6-well cell culture plates

-

TG100713 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Workflow Diagram:

Application Notes and Protocols: Determining the Working Concentration of TG100713 for A549 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of TG100713, a potent JAK2 inhibitor, for use in experiments with the human non-small cell lung cancer (NSCLC) cell line, A549. As the ideal concentration can vary based on the specific experimental endpoint (e.g., cell viability, apoptosis, or inhibition of signaling pathways), this document outlines protocols to establish an effective concentration range for your research needs.

Introduction to TG100713 and A549 Cells

A549 is a widely utilized human alveolar basal epithelial cell line derived from a lung carcinoma. These cells are a valuable in vitro model for studying lung cancer and for the preclinical assessment of therapeutic agents. TG100713 is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Aberrant JAK/STAT signaling is implicated in the proliferation and survival of various cancer cells, including some non-small cell lung cancers. Therefore, TG100713 represents a targeted therapeutic strategy for cancers with dysregulated JAK/STAT pathways.

Recommended Starting Concentrations and IC50 Values

While a universal "recommended working concentration" for TG100713 in A549 cells is not established in the literature, data from studies on other JAK2 inhibitors and various compounds in A549 cells can provide a starting point for concentration range finding. It is crucial to experimentally determine the optimal concentration for your specific assay and desired outcome.

Table 1: Reported IC50 Values of Various Compounds in A549 Cells

| Compound | Target/Class | Reported IC50 in A549 Cells | Treatment Duration | Reference |

| Cisplatin | DNA damaging agent | 4.66 to 68.28 µM | Not Specified | [1] |

| Ruxolitinib | JAK2 inhibitor | Not directly specified for A549 alone, used in combination studies | Not Specified | [1] |

| C188-9 | STAT3 inhibitor | 3.06–52.44µM | Not Specified | [2] |

| Piperlongumine (PL) | STAT3 inhibitor | 0.86–11.66µM | Not Specified | [2] |

| Arecoline hydrobromide | Alkaloid | 11.73 ± 0.71 µM | Not Specified | [3] |

| Doxorubicin | Topoisomerase II inhibitor | 5.05 ± 0.13 µM | Not Specified | [3] |

Based on the activity of other kinase inhibitors, a starting concentration range of 0.1 µM to 50 µM for TG100713 is recommended for initial range-finding experiments in A549 cells.

Experimental Protocols

To determine the effective working concentration of TG100713 for your specific research question, a series of dose-response experiments are recommended. Below are detailed protocols for key assays.

Cell Culture of A549 Cells

A549 cells should be cultured under standard conditions to ensure reproducibility.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-90% confluency. Detach cells using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.[4]

Preparation of TG100713 Stock Solution

-

Dissolve TG100713 powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This assay determines the effect of TG100713 on the metabolic activity of A549 cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of TG100713 in a complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TG100713 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of TG100713 (determined from the viability assay, e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot for Phospho-STAT3

This assay directly assesses the inhibitory effect of TG100713 on its target pathway.

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of TG100713 for a shorter duration (e.g., 1, 4, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Visualizations

Signaling Pathway

Caption: TG100713 inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow

Caption: Workflow for determining the optimal working concentration of TG100713.

By following these protocols and using the provided concentration ranges as a starting point, researchers can effectively determine the optimal working concentration of TG100713 for their specific experimental objectives in A549 cells.

References

- 1. Inhibition of the JAK/STAT pathway with ruxolitinib overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tvarditherapeutics.com [tvarditherapeutics.com]

- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanopartikel.info [nanopartikel.info]

Application Notes and Protocols: Preparation of TG 100713 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract